
(Z)-2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-N'-hydroxyacetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide is a synthetic organic compound that belongs to the class of imidamides This compound is characterized by the presence of a tetrahydrothiopyran ring, an ethyl group, and a hydroxyacetimidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide typically involves the following steps:
Formation of the tetrahydrothiopyran ring: This can be achieved through the cyclization of a suitable precursor, such as 4-mercapto-1-butanol, under acidic conditions.
Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Formation of the imidamide moiety: This step involves the reaction of the tetrahydrothiopyran derivative with an appropriate amidoxime under basic conditions to form the hydroxyacetimidamide group.
Industrial Production Methods
Industrial production of (Z)-2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiopyran ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidamide moiety, potentially converting it to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, particularly those involving transition metals.
Materials Science:
Biology and Medicine
Drug Development: The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Biological Probes: It may be used as a probe to study biological processes at the molecular level.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of (Z)-2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide analogs: Compounds with similar structures but different substituents on the tetrahydrothiopyran ring or the imidamide moiety.
Thiopyran derivatives: Compounds containing the thiopyran ring system with various functional groups.
Imidamide derivatives: Compounds with the imidamide functional group, differing in the nature of the substituents.
Uniqueness
(Z)-2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide is unique due to the combination of the tetrahydrothiopyran ring and the hydroxyacetimidamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Eigenschaften
Molekularformel |
C9H19N3OS |
|---|---|
Molekulargewicht |
217.33 g/mol |
IUPAC-Name |
2-[ethyl(thian-4-yl)amino]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H19N3OS/c1-2-12(7-9(10)11-13)8-3-5-14-6-4-8/h8,13H,2-7H2,1H3,(H2,10,11) |
InChI-Schlüssel |
FKUJLLAMPFNTOE-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(C/C(=N/O)/N)C1CCSCC1 |
Kanonische SMILES |
CCN(CC(=NO)N)C1CCSCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429071.png)
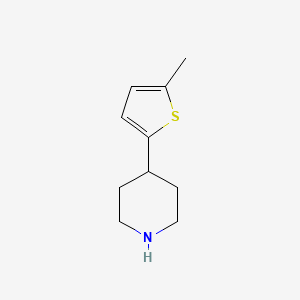
![2-Methyl-4h-pyrrolo[2,3-d]thiazole](/img/structure/B13429078.png)
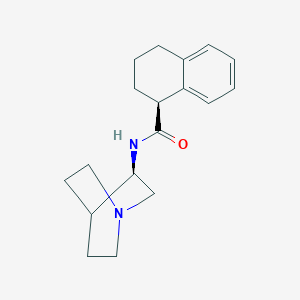


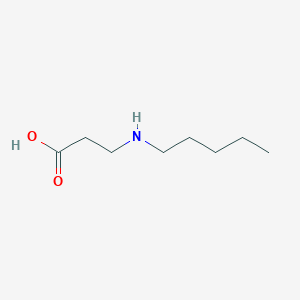
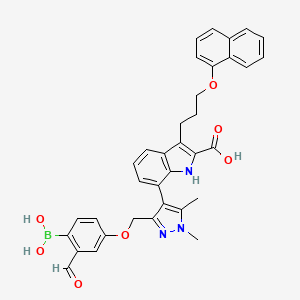
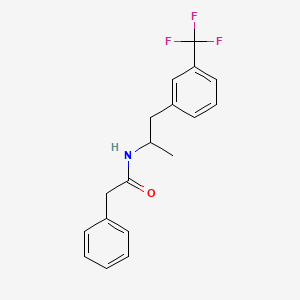
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline](/img/structure/B13429111.png)
![1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13429114.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13429118.png)
